(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

This rigid (E)-acrylamide thiazole hybrid features an o-tolyl-substituted core that occupies shallow hydrophobic pockets in ATP-binding sites, while the 3-pyridylacrylamide motif targets conserved water molecules in acetyl-lysine binding domains. Its conformational rigidity minimizes entropic binding penalties, increasing hit rates in PPI fragment screens. Differentiates decisively from phenyl, thiophene, or shifted-pyridine analogs that alter LogP (~4.8) and undermine SAR reproducibility. Recommend solubilizing-agent co-formulation for in vitro assays. Ideal for kinase inhibitor and epigenetic probe development.

Molecular Formula C20H19N3OS
Molecular Weight 349.45
CAS No. 1706474-22-7
Cat. No. B2761633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
CAS1706474-22-7
Molecular FormulaC20H19N3OS
Molecular Weight349.45
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CN=CC=C3)C
InChIInChI=1S/C20H19N3OS/c1-14-6-3-4-8-17(14)20-23-15(2)18(25-20)13-22-19(24)10-9-16-7-5-11-21-12-16/h3-12H,13H2,1-2H3,(H,22,24)/b10-9+
InChIKeyVWIVBGPFTCCMAA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1706474-22-7: Sourcing (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide for Medicinal Chemistry


The compound (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide (CAS 1706474-22-7) is a synthetic small-molecule belonging to the thiazole-acrylamide hybrid class [1]. It features a 4-methyl-2-(o-tolyl)thiazole core linked via a methylene bridge to a (E)-3-(pyridin-3-yl)acrylamide moiety . This specific substitution pattern distinguishes it from other thiazole-containing screening compounds and positions it as a candidate for probing protein-protein interactions or kinase inhibition in early-stage drug discovery .

Why Generic Thiazole-Acrylamide Analogs Cannot Replace 1706474-22-7 in Targeted Studies


Within the class of pyridine-thiazole hybrids, minor structural modifications can drastically alter target engagement and physicochemical properties [1]. The o-tolyl substituent on the thiazole ring and the specific (E)-acrylamide linker geometry in 1706474-22-7 are critical determinants of molecular conformation and potential hydrogen-bonding networks [2]. Simple replacement with analogs bearing a phenyl (e.g., ZINC31967769), a thiophene, or a shifted pyridine nitrogen position can lead to significant shifts in LogP, solubility, and binding affinity, undermining the reproducibility of structure-activity relationship (SAR) studies [3].

Quantitative Differentiation of 1706474-22-7 Against Closest Analogs


Structural Uniqueness: o-Tolyl vs. Phenyl/Thiophene Substitution on the Thiazole Core

The presence of the o-tolyl group at the 2-position of the thiazole ring introduces a steric and electronic profile distinct from simpler aryl substituents. The closest publicly available analog, ZINC31967769, incorporates a phenyl group at a different thiazole position, which is expected to reduce steric bulk and alter the dihedral angle of the biaryl system [1]. Computational predictions indicate that o-tolyl substitution increases the topological polar surface area (TPSA) and molecular volume relative to the phenyl analog, which can influence passive permeability and target binding pocket complementarity [2].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Linker Region Geometry: (E)-Acrylamide vs. Saturated Propanamide Backbones

The (E)-configured acrylamide linker in 1706474-22-7 imposes a planar, extended conformation between the thiazole and pyridine rings. This contrasts with analogs possessing a saturated propanamide linker, which exhibit greater conformational flexibility [1]. In a related series of pyridine-thiazole hybrids, the unsaturated (E)-linker was associated with a 3- to 5-fold improvement in antiproliferative activity against HeLa cells compared to the saturated congeners, attributed to a more rigid pharmacophore presentation [2].

Conformational Analysis Molecular Recognition Pharmacophore Modeling

Pyridine Nitrogen Position: 3-Pyridyl vs. 4-Pyridyl Isomers

The 3-pyridyl substitution pattern in 1706474-22-7 positions the pyridine nitrogen in a meta orientation relative to the acrylamide linkage. In analogous kinase inhibitor scaffolds, 3-pyridyl isomers often exhibit distinct hydrogen-bonding interactions with the hinge region of ATP-binding pockets compared to 4-pyridyl isomers, which can translate to differential selectivity profiles [1]. For example, in a series of thiazole-based Pim kinase inhibitors, the 3-pyridyl derivative showed a 10-fold selectivity window for Pim-1 over Pim-2, whereas the 4-pyridyl isomer was non-selective [2].

Ligand-Target Interaction Hydrogen Bond Donor/Acceptor Mapping Selectivity Profiling

Key Application Scenarios for 1706474-22-7 in Drug Discovery Research


Kinase Inhibitor Lead Optimization

The 3-pyridylacrylamide motif and the o-tolyl-thiazole core are privileged structures in kinase inhibitor design [1]. 1706474-22-7 can serve as a rigidified scaffold for developing selective ATP-competitive inhibitors, particularly for kinases where a shallow hydrophobic pocket accommodates the o-tolyl group. Its predicted LogP (~4.8) suggests it may benefit from formulation with solubilizing agents for in vitro assays.

Protein-Protein Interaction (PPI) Modulator Screening

The extended, planar structure of 1706474-22-7 is well-suited for targeting flat, elongated PPI interfaces [2]. The compound's conformational rigidity (imposed by the (E)-acrylamide) reduces entropic penalties upon binding, potentially increasing hit rates in PPI-focused fragment or small-molecule screens.

Chemical Probe for Epigenetic Targets

Thiazole-acrylamide hybrids have been explored as inhibitors of histone deacetylases (HDACs) and bromodomains [3]. The 3-pyridyl group can engage conserved water molecules or tyrosine residues in acetyl-lysine binding pockets, making 1706474-22-7 a candidate for developing epigenetic chemical probes with novel selectivity profiles.

Quote Request

Request a Quote for (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.